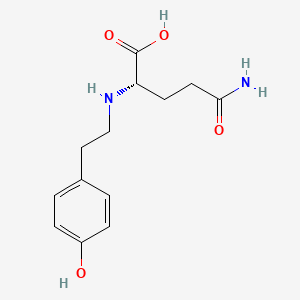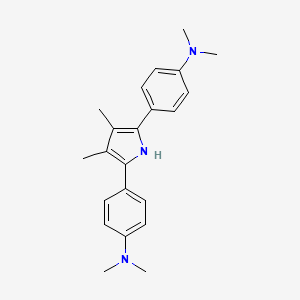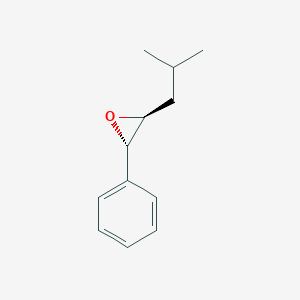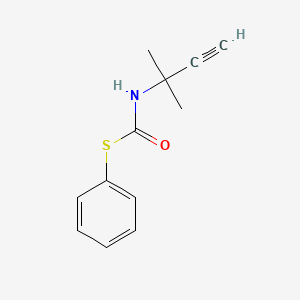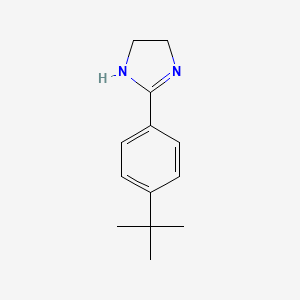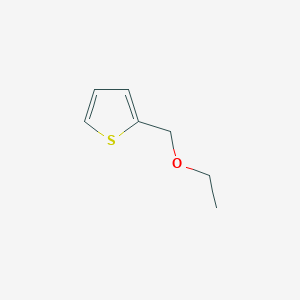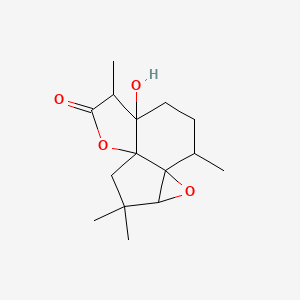![molecular formula C24H21NO3 B14472560 Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]- CAS No. 65779-73-9](/img/structure/B14472560.png)
Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]- is a complex organic compound that features a benzoic acid moiety linked to a fluorenyl group through an aminoethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]- typically involves multiple steps. One common method includes the following steps:
Formation of the Fluorenyl Acetyl Intermediate: The fluorenyl group is first acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Aminoethylation: The acetylated fluorenyl compound is then reacted with ethylenediamine to introduce the aminoethyl chain.
Coupling with Benzoic Acid: Finally, the aminoethylated fluorenyl compound is coupled with benzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]- depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, altering their activity and leading to various biological effects.
Fluorescent Probes: The fluorenyl group can absorb and emit light, making it useful in imaging applications.
Therapeutic Agents: It may inhibit specific molecular pathways involved in inflammation or cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 4-fluoro-, ethyl ester
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]- is unique due to the presence of the fluorenyl group, which imparts distinct fluorescent properties and potential biological activities. This makes it particularly valuable in applications requiring fluorescence or specific biological interactions.
Propiedades
Número CAS |
65779-73-9 |
|---|---|
Fórmula molecular |
C24H21NO3 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
4-[2-[[2-(9H-fluoren-9-yl)acetyl]amino]ethyl]benzoic acid |
InChI |
InChI=1S/C24H21NO3/c26-23(25-14-13-16-9-11-17(12-10-16)24(27)28)15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,26)(H,27,28) |
Clave InChI |
KOHFRDBTQYPWDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC(=O)NCCC4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
